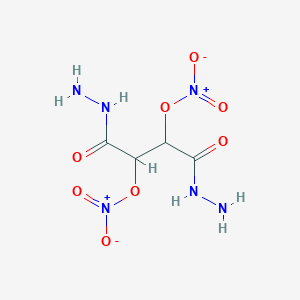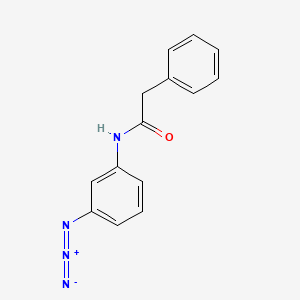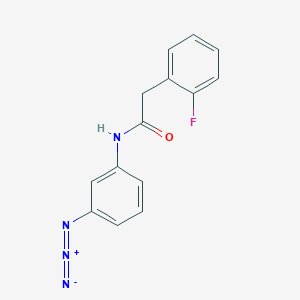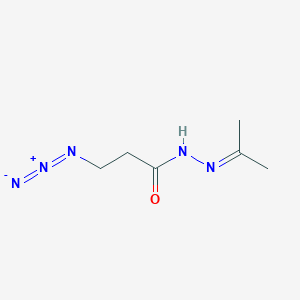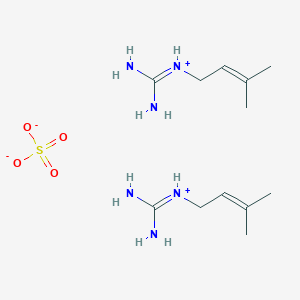
Galegin sulfate
Vue d'ensemble
Description
Galegin sulfate is a useful research compound. Its molecular formula is C12H28N6O4S and its molecular weight is 352.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Weight Loss in Mice : Galegine, a component of Galega officinalis, has been studied for its weight-reducing effects in mice. Researchers investigated its mechanisms of action to understand how it contributes to weight loss (Mooney et al., 2008).
Diabetes Treatment : Galega officinalis has been used globally for type 2 diabetes control. Galegine, isolated from this plant, played a crucial role in the discovery of metformin, a widely used diabetes medication (Azimi et al., 2020).
Antihypertensive Effects : A study on rats demonstrated that galegine obtained from Biebersteinia heterostemon has potential as an antihypertensive agent. It effectively reduced blood pressure in hypertensive rats (Wang & Zhang, 2021).
Pharmacokinetics of Metformin : Metformin, developed from galegine, is extensively used for type 2 diabetes. The pharmacokinetics of metformin, including absorption, elimination, and transport mechanisms, provide insights into its efficacy and safety profile (Graham et al., 2011).
Acne Treatment : Galegine has shown significant anti-melanogenic effects, suggesting its potential application in treating hyperpigmentation disorders like acne (Alexeyev et al., 2012).
Antibacterial Activity : Galegine exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus strains, suggesting its application in developing new antibacterial agents (Coqueiro et al., 2014).
Toxicity Studies : Galegine was identified as the toxic principle in Schoenus asperocarpus, providing insights into its toxicological properties (Huxtable et al., 1993).
Metabolic Pathways in Galega officinalis : Research on galegine synthesis in different parts of Galega officinalis revealed insights into its metabolic pathways (Reuter, 1962).
Weight Reducing Properties of Galegine Analogs : Studies on galegine and its analogs showed their potential in inducing weight loss in mice, contributing to obesity treatment research (Coxon et al., 2009).
Binding Mechanisms in Drug Design : Research on galectin-3 binding to sulfated galactoside-based ligands, influenced by galegine-like compounds, provided insights into designing interactions for enhanced protein-ligand interactions (Oberg et al., 2008).
Propriétés
IUPAC Name |
diaminomethylidene(3-methylbut-2-enyl)azanium;sulfate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H13N3.H2O4S/c2*1-5(2)3-4-9-6(7)8;1-5(2,3)4/h2*3H,4H2,1-2H3,(H4,7,8,9);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPCMSQWHGAENT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC[NH+]=C(N)N)C.CC(=CC[NH+]=C(N)N)C.[O-]S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


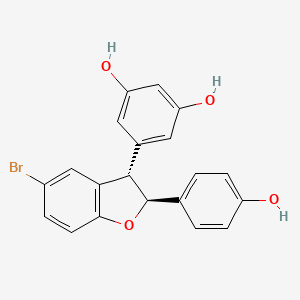

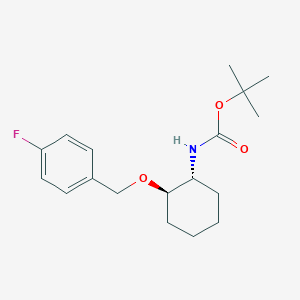
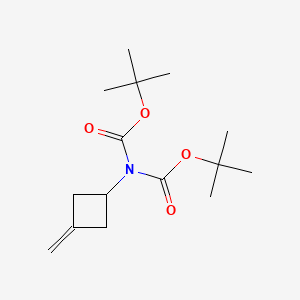
![Diethyl imidazo[1,2-a]pyridine-2,6-dicarboxylate](/img/structure/B8047251.png)
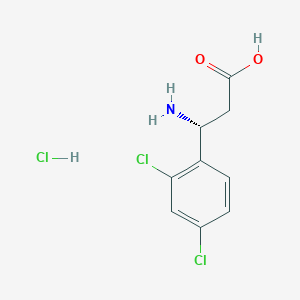
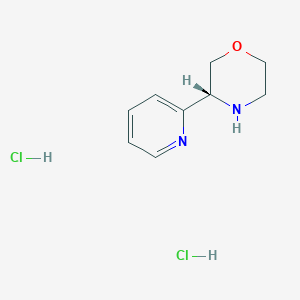
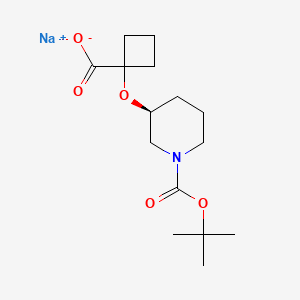
![5-methyl-5-[(1R)-4-methylcyclohex-3-en-1-yl]-4H-1,2-oxazole-3-carboxylic acid](/img/structure/B8047282.png)
